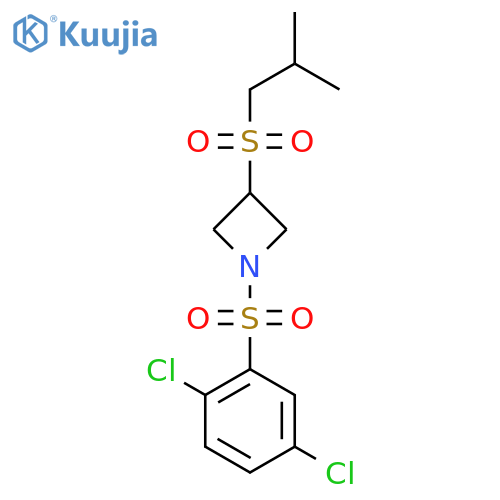Cas no 1705396-08-2 (1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine)

1705396-08-2 structure
商品名:1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine
1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine 化学的及び物理的性質
名前と識別子
-
- 1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine
- AKOS024886888
- 1-(2,5-dichlorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine
- F6442-2041
- 1705396-08-2
- 1-((2,5-dichlorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
-
- インチ: 1S/C13H17Cl2NO4S2/c1-9(2)8-21(17,18)11-6-16(7-11)22(19,20)13-5-10(14)3-4-12(13)15/h3-5,9,11H,6-8H2,1-2H3
- InChIKey: VMOXMILKWRDWCB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1S(N1CC(C1)S(CC(C)C)(=O)=O)(=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 384.9976058g/mol
- どういたいしつりょう: 384.9976058g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 589
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6442-2041-10μmol |
1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine |
1705396-08-2 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2041-5mg |
1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine |
1705396-08-2 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2041-10mg |
1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine |
1705396-08-2 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2041-4mg |
1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine |
1705396-08-2 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2041-25mg |
1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine |
1705396-08-2 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2041-2μmol |
1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine |
1705396-08-2 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2041-20mg |
1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine |
1705396-08-2 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2041-15mg |
1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine |
1705396-08-2 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2041-20μmol |
1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine |
1705396-08-2 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6442-2041-30mg |
1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine |
1705396-08-2 | 30mg |
$119.0 | 2023-09-09 |
1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
4. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
1705396-08-2 (1-(2,5-dichlorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)azetidine) 関連製品
- 2039-76-1(3-Acetylphenanthrene)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
